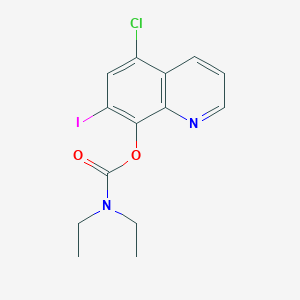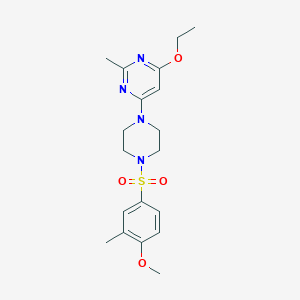
4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of methylpyrimidine sulfonyl piperazine derivatives, including compounds similar to 4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, often involves strategic chemical reactions, including Suzuki coupling. These processes are designed to yield high-purity products with good functional group transformations and high yields. The structures of the synthesized compounds are confirmed through various spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis (Mohan et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, achieved through techniques like single crystal X-ray diffraction, reveals detailed information about the arrangement of atoms within the molecule. Computational density functional theory (DFT) calculations further shed light on reactive sites for electrophilic and nucleophilic interactions, highlighting the molecular geometry and electronic properties (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of compounds like 4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is influenced by their functional groups. Studies on N-acyl and N-sulfonyl groups' effects on the anodic methoxylation of piperidine derivatives provide insights into their reactivity under various conditions, indicating the potential for diverse chemical transformations (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and can be studied through various analytical techniques. The crystallization behavior, solubility, melting point, and other thermodynamic properties are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for predicting the compound's behavior in chemical reactions. Studies on similar compounds' binding affinity and inhibitory activity provide valuable insights into their potential biological activities and interactions with biological molecules (Congiu et al., 2015).
科学的研究の応用
Receptor Antagonism and Antimicrobial Activities
5-HT7 Receptor Antagonists : Piperazine derivatives, including those related to the chemical structure , have been explored for their potential as 5-HT7 receptor antagonists. These compounds have shown significant activity and selectivity against various serotonin receptors, highlighting their potential in treating neurological disorders (Yoon et al., 2008).
Antimicrobial Properties : New 1,2,4-Triazole derivatives, which may structurally resemble the chemical in focus, have demonstrated antimicrobial activities. Such compounds were synthesized and found to possess good to moderate activities against test microorganisms, suggesting their applicability in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Biological Activities
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to the chemical of interest have been synthesized. These compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity and potential as novel therapeutic agents (Abu‐Hashem et al., 2020).
Estrogen Receptor Binding Affinity : Compounds incorporating pyrimidine-piperazine-chromene and -quinoline conjugates, potentially related to the chemical , have been synthesized and evaluated for their binding affinity to estrogen receptors. Some of these compounds showed significant anti-proliferative activities against human breast cancer cell lines, indicating their potential in cancer therapy (Parveen et al., 2017).
特性
IUPAC Name |
4-ethoxy-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-5-27-19-13-18(20-15(3)21-19)22-8-10-23(11-9-22)28(24,25)16-6-7-17(26-4)14(2)12-16/h6-7,12-13H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHXYVLFGPBFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



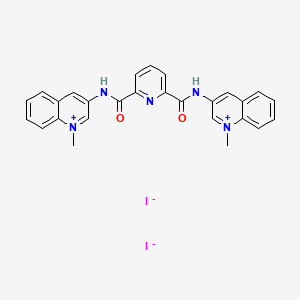
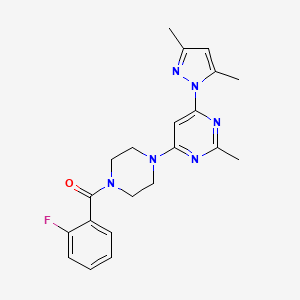
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)
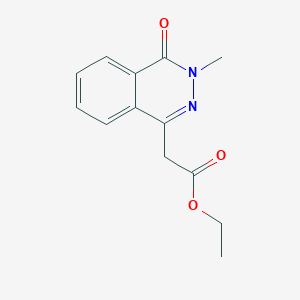
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
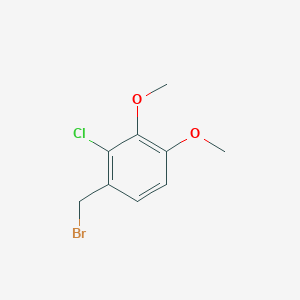
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)
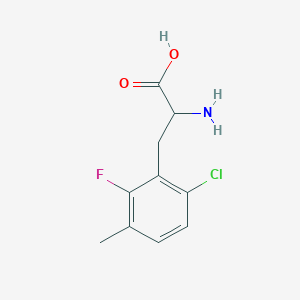
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)
